4-(Methoxymethyl)piperidine

Description

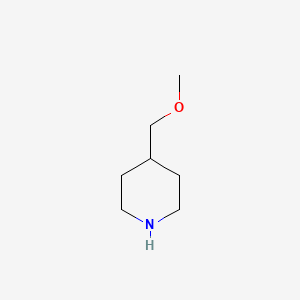

Structure

3D Structure

Propriétés

IUPAC Name |

4-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDIDHHEBJPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405851 | |

| Record name | 4-(methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399580-55-3 | |

| Record name | 4-(methoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxymethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(Methoxymethyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(methoxymethyl)piperidine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, explore plausible and efficient synthetic routes, and discuss its reactivity and potential applications as a key scaffold in medicinal chemistry.

Core Molecular Attributes of 4-(Methoxymethyl)piperidine

4-(Methoxymethyl)piperidine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methoxymethyl group. This unique combination of a secondary amine and an ether linkage imparts a specific set of physicochemical properties that are highly valuable in the design of novel therapeutic agents. The piperidine ring offers a three-dimensional structure that can effectively probe biological targets, while the methoxymethyl group can influence solubility, metabolic stability, and hydrogen bonding interactions.

Structural and Chemical Identifiers

Below is a summary of the key identifiers for 4-(Methoxymethyl)piperidine.

| Identifier | Value |

| IUPAC Name | 4-(methoxymethyl)piperidine[1] |

| CAS Number | 399580-55-3[1] |

| Molecular Formula | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol [1] |

| Canonical SMILES | COCC1CCNCC1[1] |

| InChI | InChI=1S/C7H15NO/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3[1] |

| InChIKey | IHJDIDHHEBJPDL-UHFFFAOYSA-N[1] |

digraph "4_Methoxymethyl_piperidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C1 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="0,-0.866!", fontcolor="#202124"]; C4 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; C5 [label="C", pos="0.75,0.433!", fontcolor="#202124"]; C6 [label="CH₂", pos="1.5,0!", fontcolor="#202124"]; O1 [label="O", pos="2.25,0.433!", fontcolor="#202124"]; C7 [label="CH₃", pos="3.0,0!", fontcolor="#202124"]; H1[label="H", pos="0,1.266!", fontcolor="#202124"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- C6; C6 -- O1; O1 -- C7; N1 -- H1;

}

Caption: 2D structure of 4-(Methoxymethyl)piperidine.

Physicochemical Properties

The physical and chemical properties of 4-(methoxymethyl)piperidine are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| Melting Point | 0 °C | |

| Boiling Point | 80-81 °C @ 27 Torr | |

| Density | 0.9 ± 0.1 g/cm³ | |

| pKa | 10.41 (Predicted) | |

| LogP | 0.4 (Predicted) | [1] |

| Flash Point | 60 °C | |

| Topological Polar Surface Area | 21.3 Ų | [1] |

Synthesis and Manufacturing

There are several viable synthetic routes to 4-(methoxymethyl)piperidine. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity. Two common and logical approaches are the reduction of a pyridine precursor and the Williamson ether synthesis starting from 4-piperidinemethanol.

Route 1: Reduction of 4-(Methoxymethyl)pyridine

This approach involves the synthesis of the aromatic precursor, 4-(methoxymethyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.

Caption: Synthetic workflow from a pyridine precursor.

Causality Behind Experimental Choices:

-

Acetal Protection: The initial aldehyde in 4-pyridinecarboxaldehyde is often protected as a dimethyl acetal. This is because the subsequent catalytic hydrogenation conditions required to reduce the pyridine ring can also reduce the aldehyde. The acetal is stable to these conditions.

-

Catalytic Hydrogenation: The reduction of the pyridine ring to a piperidine is a classic transformation.[2] Catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under hydrogen pressure are effective for this purpose.[3] The choice of catalyst and conditions can be optimized to maximize yield and minimize side reactions.

Route 2: Williamson Ether Synthesis from 4-Piperidinemethanol

This is arguably a more direct and commonly employed laboratory-scale synthesis. It involves the O-methylation of commercially available 4-piperidinemethanol.

Caption: Williamson Ether Synthesis workflow.

Causality Behind Experimental Choices:

-

N-Protection (Optional but Recommended): The secondary amine of the piperidine ring is nucleophilic and will react with the methylating agent. To ensure selective O-methylation, the nitrogen is often protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group can be easily removed later under acidic conditions.

-

Base Selection: The Williamson ether synthesis requires the deprotonation of the alcohol to form a nucleophilic alkoxide.[3][4] A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.

-

Methylating Agent: A simple and reactive methylating agent like methyl iodide (CH₃I) is typically used. As this is an Sₙ2 reaction, a primary electrophile is essential for high yields.[4]

Detailed Experimental Protocol (Route 2):

-

N-Protection (Optional): To a solution of 4-piperidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Concentrate in vacuo to obtain N-Boc-4-piperidinemethanol, which can often be used without further purification.

-

Alkoxide Formation: In an inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Slowly add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-4-(methoxymethyl)piperidine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid in vacuo. The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted to yield the final product.

Chemical Reactivity and Stability

The reactivity of 4-(methoxymethyl)piperidine is primarily dictated by its two functional groups: the secondary amine and the ether.

Caption: Key reactivity of 4-(Methoxymethyl)piperidine.

-

N-Alkylation: As a typical secondary amine, the nitrogen atom is nucleophilic and readily undergoes alkylation with alkyl halides in the presence of a base to form tertiary amines.

-

N-Acylation: It reacts with acyl chlorides or anhydrides to form stable amide derivatives.

-

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to yield a tertiary amine.[5][6][7]

-

Ether Stability: The methyl ether is generally stable to many reaction conditions. However, it can be cleaved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃ to regenerate the corresponding alcohol, 4-piperidinemethanol.

The compound should be stored in a cool, dry place away from oxidizing agents. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment should be worn during handling.

Analytical and Spectroscopic Profile

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-(methoxymethyl)piperidine.

Predicted Spectroscopic Data

While a publicly available experimental spectrum was not identified, the expected NMR and IR data can be reliably predicted based on its structure and data from analogous compounds.[8][9][10][11][12]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~3.30 (s, 3H): The three protons of the methoxy (O-CH₃ ) group, appearing as a sharp singlet.

-

δ ~3.20 (d, 2H): The two protons of the methylene group attached to the oxygen (CH₂ -O), appearing as a doublet due to coupling with the proton at C4.

-

δ ~3.05 (m, 2H): The two axial protons on the carbons adjacent to the nitrogen (C2-H ₐₓ and C6-H ₐₓ).

-

δ ~2.60 (m, 2H): The two equatorial protons on the carbons adjacent to the nitrogen (C2-H ₑq and C6-H ₑq).

-

δ ~1.70 (m, 2H): The two axial protons at C3 and C5.

-

δ ~1.25 (m, 2H): The two equatorial protons at C3 and C5.

-

δ ~1.60 (m, 1H): The proton at the C4 position.

-

δ (variable): A broad singlet for the N-H proton.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~78.0: The methylene carbon of the methoxymethyl group (C H₂-O).

-

δ ~59.0: The methyl carbon of the methoxy group (O-C H₃).

-

δ ~46.5: The two carbons adjacent to the nitrogen (C 2 and C 6).

-

δ ~39.0: The carbon at the 4-position (C 4).

-

δ ~31.0: The two carbons at the 3 and 5 positions (C 3 and C 5).

IR Spectroscopy (Predicted):

-

3300-3400 cm⁻¹ (broad): N-H stretching vibration.

-

2930-2850 cm⁻¹ (strong): C-H stretching of the aliphatic ring and methyl/methylene groups.

-

1115-1085 cm⁻¹ (strong): C-O stretching of the ether linkage.

Mass Spectrometry (EI):

-

M⁺ at m/z = 129: The molecular ion peak.

-

Key Fragments: Fragmentation would likely involve the loss of a methoxy group (m/z = 98) and cleavage of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in approved pharmaceuticals.[13] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an excellent scaffold for binding to biological targets such as enzymes and receptors.

4-(Methoxymethyl)piperidine serves as a valuable building block for introducing a specific pharmacophore into a lead molecule. The methoxymethyl substituent can play several roles:

-

Modulation of Physicochemical Properties: The ether group can act as a hydrogen bond acceptor, influencing the molecule's interaction with water and biological targets. It can also be used to fine-tune lipophilicity (LogP) to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The methyl ether can block a potential site of metabolism (e.g., hydroxylation), thereby increasing the half-life of a drug candidate.

-

Structural Analogue: It serves as a key intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies. By reacting the secondary amine, a diverse range of substituents can be introduced, allowing for the exploration of the chemical space around a lead compound. For instance, it is a key intermediate in the synthesis of various therapeutic agents, including analgesics and antidepressants.[14][15]

Conclusion

4-(Methoxymethyl)piperidine is a versatile and valuable building block for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the favorable properties it imparts make it a frequent choice for the design and synthesis of novel drug candidates. A thorough understanding of its physical properties, synthetic routes, and chemical behavior, as outlined in this guide, is essential for its effective application in research and development.

References

-

PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. [Link]

-

Synthink. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. [Link]

-

PubChem. 4-(Methoxymethyl)piperidine. [Link]

- Google Patents. CN112661694B - Preparation method of 4-(dimethoxymethyl)-piperidine.

-

Williamson Ether Synthesis Lab Procedure. Williamson Ether Synthesis. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

BIOSYNCE. 4-(Methoxymethyl)piperidine CAS 399580-55-3. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PrepChem.com. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

SpectraBase. 1-(4-Methoxyphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

Labflow. Synthesis of Complex Molecules through Reductive Amination. [Link]

-

NIST WebBook. Piperidine. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

PubChemLite. 4-(methoxymethyl)piperidine (C7H15NO). [Link]

-

NIST WebBook. Piperidine, 4-methyl-. [Link]

Sources

- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. rsc.org [rsc.org]

- 9. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 12. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

4-(Methoxymethyl)piperidine CAS number 399580-55-3

An In-depth Technical Guide to 4-(Methoxymethyl)piperidine (CAS: 399580-55-3)

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold stands as one of the most ubiquitous and versatile heterocyclic motifs.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a privileged structure.[2] 4-(Methoxymethyl)piperidine, registered under CAS number 399580-55-3, is a functionalized derivative that serves as a critical building block for the synthesis of complex molecular architectures.[1][3] The introduction of the methoxymethyl ether at the 4-position provides a unique combination of polarity, hydrogen bond accepting capability, and a non-ionizable, stable substituent, which can be strategically employed to modulate physicochemical properties such as solubility and lipophilicity in drug candidates.

This technical guide offers a comprehensive exploration of 4-(Methoxymethyl)piperidine, designed for researchers, scientists, and drug development professionals. It delves into the molecule's chemical and physical properties, provides a logical and detailed synthetic strategy, discusses its reactivity and potential applications, and outlines essential safety and handling protocols. The content is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of this valuable synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in synthesis and material science. 4-(Methoxymethyl)piperidine is a colorless oil at room temperature, possessing the characteristic amine odor. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 399580-55-3 | [4] |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| IUPAC Name | 4-(methoxymethyl)piperidine | [4] |

| Synonyms | methyl 4-piperidinylmethyl ether | |

| Boiling Point | 80-81 °C at 27 Torr; 168 °C (predicted) | [3][5] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| InChI Key | IHJDIDHHEBJPDL-UHFFFAOYSA-N | [4] |

| SMILES | COCC1CCNCC1 | [4] |

| Physical Form | Oil / Liquid | |

| Storage Temperature | 2-8°C (Refrigerator), Protect from light | [5] |

Synthesis and Reaction Chemistry

While 4-(Methoxymethyl)piperidine is commercially available from various suppliers, understanding its synthesis is crucial for process development, cost analysis, and the preparation of novel analogs.[6][7] A logical and efficient synthetic route proceeds via the O-methylation of a readily accessible precursor, 4-(hydroxymethyl)piperidine. This two-stage approach is outlined below.

Stage 1: Synthesis of the Precursor, 4-(Hydroxymethyl)piperidine

The foundational precursor, 4-(hydroxymethyl)piperidine (also known as 4-piperidinemethanol), is most effectively synthesized by the reduction of a commercially available piperidine-4-carboxylate ester. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 4-Piperidinecarboxylate [8]

-

Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere.

-

Reagent Suspension: Anhydrous tetrahydrofuran (THF, 150 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LiAlH₄, 10.10 g, 0.266 mol) at 0 °C (ice bath).

-

Substrate Addition: A solution of ethyl 4-piperidinecarboxylate (18.13 g, 0.120 mol) in anhydrous THF (300 mL) is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight to ensure complete reduction.

-

Work-up and Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a mixture of water (14 mL) and THF (28 mL). This is followed by the addition of 15% aqueous sodium hydroxide (14 mL) and finally water (37 mL).

-

Isolation: The resulting mixture is stirred for 30 minutes at room temperature. The inorganic salts are removed by filtration, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to yield 4-(hydroxymethyl)piperidine as the target product. This procedure typically results in a quantitative yield.[8]

Stage 2: O-Methylation to form 4-(Methoxymethyl)piperidine

With the precursor alcohol in hand, the final step is the formation of the methyl ether. This transformation is an example of installing a methoxymethyl (MOM) ether, a common protecting group strategy in organic synthesis.[9][10] The choice of reagents is critical to ensure efficiency and avoid side reactions, particularly N-alkylation of the piperidine nitrogen. Protecting the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl) prior to O-methylation is a common strategy to ensure selectivity.

Experimental Protocol: Williamson Ether Synthesis (via N-Boc protected intermediate)

-

N-Protection: 4-(Hydroxymethyl)piperidine is first protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate in a suitable solvent (e.g., methanol or dichloromethane) to yield N-Boc-4-(hydroxymethyl)piperidine.[11]

-

Deprotonation: The N-Boc protected alcohol (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise to form the corresponding alkoxide.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

N-Deprotection: The resulting N-Boc-4-(methoxymethyl)piperidine is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final product, 4-(methoxymethyl)piperidine.

-

Purification: The final compound is isolated after an aqueous work-up and purified by distillation or column chromatography.

The overall synthetic workflow can be visualized as follows:

Spectroscopic Characterization

Full characterization using modern spectroscopic techniques is essential to confirm the identity and purity of 4-(Methoxymethyl)piperidine. Based on its structure, the following spectral features are expected:

-

¹H NMR: The proton NMR spectrum will be the most informative. Key signals would include:

-

A singlet around 3.3 ppm corresponding to the three protons of the methoxy group (-OCH₃).

-

A doublet around 3.2 ppm for the two protons of the methylene bridge (-CH₂-O-).

-

Complex multiplets for the piperidine ring protons between approximately 1.2 and 3.0 ppm.

-

A broad singlet for the amine proton (-NH-), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals (one carbon is duplicated due to symmetry): C1 (piperidine CH₂ adjacent to NH), C2 (piperidine CH₂), C3 (piperidine CH), C4 (exocyclic CH₂), C5 (methoxy CH₃).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z = 130.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a C-O-C ether stretch around 1100 cm⁻¹, an N-H stretch in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹.

Applications in Research and Drug Development

The true value of 4-(Methoxymethyl)piperidine lies in its application as a versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical applications.[1][12] The piperidine ring is a cornerstone of medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a scaffold for interacting with a wide range of biological targets.[2][13]

-

Scaffold for Drug Discovery: The secondary amine of the piperidine ring provides a reactive handle for a wide array of chemical transformations, including alkylation, acylation, arylation, and reductive amination. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.[14]

-

Modulation of Physicochemical Properties: The methoxymethyl substituent is chemically robust and can influence a molecule's properties. It acts as a hydrogen bond acceptor, potentially improving aqueous solubility, while its overall character can be used to fine-tune the lipophilicity (LogP) of a final compound, which is a critical parameter for drug absorption and distribution.[13]

-

Intermediate for Bioactive Molecules: This compound can be used as a precursor for compounds with potential biological activity, serving as an intermediate in the synthesis of drug candidates for various therapeutic areas, including CNS disorders, oncology, and infectious diseases.[1][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Methoxymethyl)piperidine. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4]

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3][15]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][15] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[16]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.[16]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations.[3]

Conclusion

4-(Methoxymethyl)piperidine (CAS 399580-55-3) is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined properties, logical synthesis from common starting materials, and the versatile reactivity of its piperidine core make it an invaluable intermediate. For professionals in drug development, this building block offers a reliable and efficient means to construct novel molecular entities with desirable physicochemical and pharmacological profiles. By understanding its synthesis, characterization, and safe handling, researchers can fully leverage the potential of this important heterocyclic compound to accelerate the discovery of next-generation therapeutics.

References

- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.

- PubChem. (n.d.). 4-(Methoxymethyl)piperidine.

- Thermo Fisher Scientific. (n.d.). 4-(Methoxymethyl)piperidine hydrochloride 1 g.

- BIOSYNCE. (n.d.). 4-(Methoxymethyl)piperidine CAS 399580-55-3.

- CymitQuimica. (n.d.). tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate.

- Fisher Scientific. (n.d.). 4-(Methoxymethyl)piperidine hydrochloride.

- Manchester Organics. (n.d.). 4-(Methoxymethyl)piperidine | 399580-55-3.

- ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis.

- Ataman Kimya. (n.d.). METHOXYMETHYL ETHER.

- PrepChem.com. (n.d.). Synthesis of 4-hydroxymethyl-piperidine-1-carboxylic acid t-butyl ester.

- Sigma-Aldrich. (n.d.). 4-(Methoxymethyl)piperidine | 399580-55-3.

- Sigma-Aldrich. (n.d.). 4-(Dimethoxymethyl)piperidine | 188646-83-5.

- PubChem. (n.d.). 4-(Methoxymethyl)piperidine hydrochloride.

- Guidechem. (n.d.). 4-(METHOXYMETHYL)PIPERIDINE 399580-55-3 wiki.

- Alachem Co., Ltd. (n.d.). 399580-55-3 | 4-(methoxymethyl)piperidine(SALTDATA: HCl).

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Wikipedia. (n.d.). Methoxymethyl ether.

- Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97 6457-49-4.

- Fisher Scientific. (2015). 4-Methylpiperidine Safety Data Sheet.

- BenchChem. (n.d.). Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 139290-70-3.

- Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). MOM Ethers.

- ChemicalBook. (n.d.). 4-(METHOXYMETHYL)PIPERIDINE CAS#: 399580-55-3.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Methoxymethyl (MOME) Ethers.

- ChemicalBook. (2023). 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet.

- Jubilant Ingrevia Limited. (n.d.). 4-(Hydroxymethyl)piperidine Safety Data Sheet.

- AKSci. (n.d.). 399580-55-3 4-(Methoxymethyl)piperidine.

- Alichem. (n.d.). 1343990-92-0 | 4-(Methoxymethyl)-1-(methylsulfonyl)piperidine.

- SpectraBase. (n.d.). Piperidine, 1-[3-[(4-methoxyphenyl)sulfonyl]-1-oxopropyl]-4-(phenylmethyl)-.

- CAS.org. (n.d.). CAS Registry.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from a reliable chemical supplier source.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic.

- Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.

- ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- PubChemLite. (n.d.). Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (C12H23NO3).

- Molbase. (n.d.). Send Inquiry or RFQ to 4-(Methoxymethyl)piperidine (CAS No. 399580-55-3).

- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- BLD Pharm. (n.d.). 188646-83-5|4-(Dimethoxymethyl)piperidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(METHOXYMETHYL)PIPERIDINE CAS#: 399580-55-3 [m.chemicalbook.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Send Inquiry or RFQ to 4-(Methoxymethyl)piperidine (CAS No. 399580-55-3) Suppliers & Manufacturers [chemicalregister.com]

- 8. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 9. adichemistry.com [adichemistry.com]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 12. ijnrd.org [ijnrd.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Strategic Importance of the 4-(Methoxymethyl)piperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)piperidine

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a privileged scaffold, a structural motif consistently found in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-receptor interactions. Within this class, 4-(methoxymethyl)piperidine has emerged as a particularly crucial building block. Its utility is prominently highlighted in the synthesis of potent analgesics, including advanced fentanyl analogs such as sufentanil, where the methoxymethyl group plays a key role in modulating potency and pharmacological profile[1].

This guide provides an in-depth exploration of the primary synthetic pathways to 4-(methoxymethyl)piperidine. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, rationalize experimental choices, and offer field-proven insights to aid researchers in selecting and optimizing a synthetic route tailored to their specific laboratory or industrial needs. We will examine three core strategies: the direct O-methylation of a hydroxymethyl precursor, the construction of the ether linkage via a chloromethyl intermediate, and the reduction of a pyridine-based precursor.

Pathway I: Direct O-Methylation of 4-(Hydroxymethyl)piperidine

This pathway represents the most direct and convergent approach, building the target molecule from the readily available starting material, 4-(hydroxymethyl)piperidine (also known as 4-piperidinemethanol). The core transformation is a Williamson ether synthesis, a robust and time-honored method for forming ether linkages[2][3].

Strategic Considerations & Mechanistic Underpinnings

The Williamson ether synthesis proceeds via an SN2 mechanism, wherein an alkoxide nucleophile attacks an electrophilic alkyl halide or sulfonate[3][4]. In this context, the hydroxyl group of 4-(hydroxymethyl)piperidine is first deprotonated by a strong base to form a potent alkoxide nucleophile. This alkoxide then displaces a leaving group from a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the desired methoxy ether.

A critical consideration is the presence of the secondary amine within the piperidine ring. This amine is also nucleophilic and can compete in the methylation reaction, leading to the formation of the undesired N-methylated byproduct, 1-methyl-4-(methoxymethyl)piperidine. To ensure selective O-methylation, the piperidine nitrogen must first be protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group[5][6][7]. The Boc group is stable to the basic conditions of the ether synthesis and can be readily removed under acidic conditions post-methylation.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)[6].

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo. The residue can be dissolved in an organic solvent like diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate[6]. Evaporation of the solvent typically yields the product of sufficient purity for the next step.

Step 2: Synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

-

Under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF[1].

-

Cool the suspension to 0-8 °C in an ice bath.

-

Add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the NaH suspension[1].

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

-

Add dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) or methyl iodide (CH₃I) dropwise to the reaction mixture, maintaining the temperature[1].

-

Stir the reaction at room temperature for an additional 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 3: Synthesis of 4-(Methoxymethyl)piperidine (Deprotection)

-

Dissolve the purified tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-3 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent to yield the free base, 4-(methoxymethyl)piperidine.

Pathway II: Synthesis from 4-(Chloromethyl)piperidine

This pathway also leverages the Williamson ether synthesis but reverses the roles of the nucleophile and electrophile. Here, the piperidine moiety serves as the electrophile, and a methoxide salt provides the nucleophile. The key intermediate, 4-(chloromethyl)piperidine, is readily synthesized from 4-(hydroxymethyl)piperidine[8].

Strategic Considerations & Mechanistic Underpinnings

The first step involves the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding through a chlorosulfite ester intermediate to yield the desired chloride with gaseous byproducts (SO₂ and HCl), which drives the reaction to completion[8][9]. The subsequent etherification is a classic SN2 reaction where sodium methoxide attacks the electrophilic carbon of the chloromethyl group, displacing the chloride anion[2]. As with Pathway I, N-protection is a prudent strategy to prevent side reactions, though the reaction can sometimes be performed on the hydrochloride salt under basic conditions.

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

-

Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in an inert solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, ~1.1 eq) dropwise to the solution, controlling the exotherm[8].

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 4-(chloromethyl)piperidine can be dissolved in a solvent like diethyl ether, and a solution of HCl is added to precipitate the stable hydrochloride salt, which is collected by filtration[8].

Step 2: Synthesis of 4-(Methoxymethyl)piperidine

-

Prepare a solution of sodium methoxide (NaOCH₃, >1.0 eq) in methanol.

-

Add 4-(chloromethyl)piperidine hydrochloride (1.0 eq) to the methoxide solution. The base will both neutralize the hydrochloride and serve as the nucleophile.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed.

-

Cool the reaction to room temperature, neutralize any excess base, and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent. The aqueous layer is extracted, and the combined organic layers are dried and concentrated to yield the final product. Purification can be achieved via distillation or column chromatography.

Pathway III: Catalytic Reduction of 4-(Methoxymethyl)pyridine

This approach is fundamentally different, constructing the piperidine ring in the final step from an aromatic precursor. This can be advantageous for large-scale synthesis, as catalytic hydrogenation is often a highly efficient and clean reaction.

Strategic Considerations & Mechanistic Underpinnings

The synthesis first targets 4-(methoxymethyl)pyridine. This intermediate can be prepared from commercially available 4-pyridinemethanol via a Williamson ether synthesis, analogous to Pathway I but on the pyridine core. 4-Pyridinemethanol itself is typically produced by the reduction of a 4-pyridinecarboxylic acid derivative[10].

The key step is the catalytic hydrogenation of the pyridine ring. This reaction involves the addition of hydrogen across the double bonds of the aromatic ring, mediated by a heterogeneous catalyst such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide (Adam's catalyst)[11]. The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a solvent that can dissolve the substrate without interfering with the catalyst, such as methanol, ethanol, or acetic acid. The choice of catalyst and conditions is crucial to ensure complete saturation of the ring without causing hydrogenolysis (cleavage) of the C-O bond in the methoxymethyl group[11][12].

Experimental Protocol

Step 1: Synthesis of 4-(Methoxymethyl)pyridine

-

Following a procedure analogous to Pathway I, Step 2, deprotonate 4-pyridinemethanol (1.0 eq) with NaH (1.2 eq) in anhydrous THF.

-

Add a methylating agent such as dimethyl sulfate (1.1 eq) and stir until the reaction is complete.

-

Perform an aqueous workup and extract the product. Purify by distillation or column chromatography.

Step 2: Synthesis of 4-(Methoxymethyl)piperidine

-

In a hydrogenation vessel, dissolve 4-(methoxymethyl)pyridine (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C, ~5 mol%) or Raney Nickel.

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-500 psi, depending on the scale and equipment).

-

Agitate the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific context of the synthesis, including scale, available equipment, and cost considerations.

| Parameter | Pathway I (O-Methylation) | Pathway II (from Chloromethyl) | Pathway III (Pyridine Reduction) |

| Starting Materials | 4-(Hydroxymethyl)piperidine, Boc₂O, NaH, Methylating Agent | 4-(Hydroxymethyl)piperidine, SOCl₂, NaOCH₃ | 4-Pyridinemethanol, NaH, Methylating Agent |

| Number of Steps | 3 (Protection, Methylation, Deprotection) | 2-3 (Chlorination, Etherification, +/- Protection) | 2 (Methylation, Hydrogenation) |

| Key Advantages | Very direct; high-yielding steps; well-controlled chemistry. | Avoids separate protection/deprotection steps if run on the salt; uses inexpensive reagents. | Excellent for large scale; catalytic final step is atom-economical; avoids protecting groups. |

| Key Challenges | Requires protection/deprotection; use of hazardous NaH and toxic methylating agents. | Thionyl chloride is corrosive and requires careful handling; potential for side reactions. | Requires specialized high-pressure hydrogenation equipment; catalyst cost and handling. |

| Scalability | Good for lab scale; can be scaled with appropriate safety measures. | Good for both lab and moderate industrial scale. | Excellent for industrial scale. |

Conclusion and Expert Recommendation

Each of the delineated pathways offers a viable and robust route to 4-(methoxymethyl)piperidine.

-

For laboratory-scale synthesis and rapid access to material for research purposes, Pathway I (Direct O-Methylation) is often preferred. Its reliance on well-understood reactions (Boc protection, Williamson ether synthesis, and deprotection) makes it highly reliable and straightforward to troubleshoot.

-

Pathway II (via the Chloromethyl Intermediate) presents a compelling alternative, particularly if cost is a primary driver, as it utilizes inexpensive bulk reagents like thionyl chloride and sodium methoxide.

-

For large-scale industrial production, Pathway III (Pyridine Reduction) is arguably the most efficient. Although it requires an initial investment in high-pressure hydrogenation equipment, the final catalytic step is highly efficient, clean, and atom-economical, making it ideal for manufacturing campaigns.

Ultimately, the choice of synthesis rests on a careful evaluation of the available resources, safety infrastructure, desired scale, and economic targets. This guide provides the foundational knowledge and technical rationale for researchers and drug development professionals to make an informed and strategic decision.

References

-

PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link]

-

PrepChem. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. Available from: [Link]

- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available from: [Link]

-

Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

-

Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available from: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

PubChem. tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Institutes of Health. Available from: [Link]

- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

Chida, N., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4. Available from: [Link]

-

Brown, D. J., & Jacobsen, N. W. (1960). Hydropyrimidines. Part IV. Catalytic reduction of substituted pyrimidines. Journal of the Chemical Society, 1988-1993. Available from: [Link]

Sources

- 1. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 10. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Methoxymethyl)piperidine structural elucidation and characterization

An In-depth Technical Guide for the Structural Elucidation and Characterization of 4-(Methoxymethyl)piperidine

Abstract

4-(Methoxymethyl)piperidine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its incorporation into larger molecules can influence properties such as solubility, basicity, and receptor binding. Accurate and comprehensive structural elucidation and characterization are therefore paramount to ensure the quality, reproducibility, and safety of downstream applications, particularly in drug development. This guide provides a holistic, field-proven framework for the definitive analysis of 4-(Methoxymethyl)piperidine, integrating orthogonal analytical techniques. We move beyond mere procedural lists to explain the causal-driven strategy behind the experimental choices, ensuring a self-validating and robust characterization workflow.

The Analytical Strategy: An Orthogonal Approach

The definitive characterization of a chemical entity cannot rely on a single technique. Instead, we employ a multi-faceted, orthogonal approach where each method provides a unique and complementary piece of the structural puzzle. For a small molecule like 4-(Methoxymethyl)piperidine (C₇H₁₅NO, Mol. Wt.: 129.20 g/mol ), our strategy combines spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.[3]

The workflow is designed to be sequential and self-validating. Chromatographic analysis first establishes the purity of the sample, ensuring that the subsequent spectroscopic data corresponds to the target compound and not an impurity. Spectroscopic analyses then provide definitive structural information, which is finally synthesized to build a complete and unambiguous profile of the molecule.

Figure 1: A comprehensive workflow for the characterization of 4-(Methoxymethyl)piperidine.

Chromatographic Analysis: Establishing Purity

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the cornerstone of our initial analysis because it provides two orthogonal data points simultaneously: the retention time (a measure of purity) and the mass spectrum (a measure of identity). We choose a mid-polarity column (e.g., 5% phenyl polysiloxane) as it provides excellent resolution for polar amines like piperidine derivatives.[4] Electron Ionization (EI) is selected for its ability to generate reproducible, information-rich fragmentation patterns that serve as a "fingerprint" for the molecule.[5]

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-(Methoxymethyl)piperidine in a suitable volatile solvent like Dichloromethane or Methanol.

-

Instrumentation:

-

GC System: Agilent 8890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Injector: Split mode (50:1), Temperature: 250 °C.

-

Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

MS Detector: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 35-400.

-

Trustworthiness: This protocol is self-validating. The appearance of a single major peak (>95% by area) in the chromatogram provides high confidence in the sample's purity. The mass spectrum of this peak must then match the expected molecular ion and fragmentation pattern for the target compound.

Mass Spectrometry: Molecular Weight and Fragmentation

While GC-MS provides the initial mass data, a detailed analysis of the fragmentation pattern is crucial for structural confirmation. The piperidine ring has characteristic cleavage pathways that are highly informative.[5]

Expertise & Causality: Under EI conditions, the fragmentation of piperidine derivatives is typically initiated by ionization at the nitrogen atom. The most common and diagnostic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable iminium ion.[5][6] Ring fission events also occur. For 4-(Methoxymethyl)piperidine, we anticipate specific fragmentation pathways.

Figure 2: Predicted major fragmentation pathways for 4-(Methoxymethyl)piperidine in EI-MS.

Expected Mass Spectrometry Data

The data below is synthesized from established fragmentation principles of piperidine alkaloids and related structures.[6][7]

| Ion | m/z (Expected) | Identity | Comments |

| [M]⁺˙ | 129 | Molecular Ion | Confirms the molecular formula C₇H₁₅NO. |

| [M-1]⁺ | 128 | Iminium Ion | Result of α-cleavage (loss of H radical from C2 or C6). |

| [M-31]⁺ | 98 | Iminium Ion | Loss of methoxy radical (·OCH₃). |

| [M-45]⁺ | 84 | Piperidinyl Cation | Loss of the entire methoxymethyl side chain (·CH₂OCH₃). A very common fragment for 4-substituted piperidines. |

| [C₅H₁₀N]⁺ | 84 | Iminium Ion | Result of ring cleavage. |

| [CH₂OCH₃]⁺ | 45 | Methoxymethyl Cation | Cleavage of the C4-CH₂ bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential.

Expertise & Causality: We use deuterated chloroform (CDCl₃) as the solvent, as it is a standard choice for many organic molecules and is unlikely to interact with the sample. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The expected chemical shifts are predicted based on the known effects of the electron-withdrawing nitrogen and oxygen atoms and the alkyl structure. For example, protons adjacent to the nitrogen (H2, H6) will be shifted downfield compared to those further away (H3, H5).

¹H NMR Spectroscopy

Expected Proton NMR Data (400 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 3.35 - 3.25 | s | 3H | -OCH₃ |

| b | 3.20 - 3.10 | d | 2H | -CH₂-O- |

| c | 3.10 - 2.95 | m | 2H | Piperidine H2, H6 (axial/equatorial) |

| d | 2.65 - 2.50 | m | 2H | Piperidine H2, H6 (axial/equatorial) |

| e | 1.80 - 1.65 | m | 3H | Piperidine H4 and H3, H5 (axial) |

| f | 1.30 - 1.15 | m | 2H | Piperidine H3, H5 (equatorial) |

| g | ~1.5 (broad) | s | 1H | NH |

¹³C NMR Spectroscopy

Expected Carbon NMR Data (100 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~78 | C H₂-O- |

| 2 | ~59 | -OC H₃ |

| 3 | ~46 | Piperidine C 2, C 6 |

| 4 | ~39 | Piperidine C 4 |

| 5 | ~30 | Piperidine C 3, C 5 |

-

Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Spectral width: -2 to 12 ppm.

-

Relaxation delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 512-1024 scans using a proton-decoupled pulse program (e.g., zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova).

Trustworthiness: The combination of chemical shifts, multiplicities, and integration values in ¹H NMR, along with the number and shifts of signals in ¹³C NMR, provides a highly constrained dataset. The correlation of these signals through 2D NMR experiments (like COSY and HSQC) can be performed to further validate the assignments, creating an unassailable structural proof.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Causality: For 4-(Methoxymethyl)piperidine, we expect to see characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of the alkyl groups, and the C-O ether linkage. The absence of other signals (e.g., C=O at ~1700 cm⁻¹) is equally important, confirming the lack of carbonyl impurities.

-

Sample Preparation: No preparation is needed for a liquid sample. Place one drop directly onto the ATR crystal. For a solid, place a small amount on the crystal and apply pressure.

-

Instrumentation: PerkinElmer Spectrum Two or equivalent with a UATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Scan range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2950 - 2800 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 1470 - 1440 | Medium | C-H Bend | Alkane (CH₂) |

| 1120 - 1080 | Strong | C-O Stretch | Ether |

Data Synthesis and Conclusion

The final step in the characterization process is to synthesize the data from all orthogonal techniques.

-

Purity Confirmation: GC-MS shows a single major peak (>98% purity), confirming the sample is suitable for structural analysis.

-

Molecular Formula Confirmation: The mass spectrum shows a molecular ion at m/z 129, consistent with the molecular formula C₇H₁₅NO.[3]

-

Functional Group Confirmation: The IR spectrum confirms the presence of a secondary amine (N-H stretch ~3300 cm⁻¹), alkyl groups (C-H stretch ~2900 cm⁻¹), and an ether linkage (C-O stretch ~1100 cm⁻¹). It confirms the absence of carbonyls or other unexpected functional groups.

-

Structural Framework Confirmation:

-

¹³C NMR shows 5 distinct carbon signals, matching the 5 unique carbon environments in the proposed structure.

-

¹H NMR shows signals whose integration (15H total) and multiplicities are fully consistent with the piperidine ring and the methoxymethyl substituent.

-

The MS fragmentation pattern, showing key fragments at m/z 128, 84, and 45, corroborates the proposed connectivity and the presence of the 4-methoxymethyl-piperidine structure.

-

By integrating these complementary data points, we can unambiguously confirm the structure and purity of the sample as 4-(Methoxymethyl)piperidine. This rigorous, multi-technique validation is essential for ensuring the quality and reliability of materials used in research and development.

References

-

PubChem. (n.d.). 4-(Methoxymethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Biosynce. (n.d.). 4-(Methoxymethyl)piperidine CAS 399580-55-3. Retrieved from [Link]

-

ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Sutcliffe, O. B., et al. (2017). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Applications of 4-(Methoxymethyl)piperidine in Medicinal Chemistry

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. This technical guide delves into the specific applications and strategic advantages of a unique derivative: 4-(Methoxymethyl)piperidine. We will explore how the introduction of the methoxymethyl group at the 4-position imparts favorable physicochemical properties, influences pharmacokinetic profiles, and provides a versatile handle for potent and selective interactions with various biological targets. Through case studies and detailed protocols, this guide will illuminate the causality behind its selection in drug discovery programs, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in pharmaceuticals, valued for its ability to confer desirable properties such as aqueous solubility and metabolic stability.[1] Its chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions within the binding pockets of biological targets like GPCRs, ion channels, and enzymes.[1]

The choice of substitution on the piperidine ring is a critical decision in drug design, profoundly impacting a molecule's overall profile. Substitution at the 4-position is particularly common, allowing for vectors out of the ring that can probe deep into receptor pockets without introducing steric hindrance near the core. While simple alkyl or aryl groups are prevalent, the 4-(methoxymethyl) substituent offers a more nuanced set of properties that medicinal chemists can strategically exploit.

The Physicochemical Impact of the 4-(Methoxymethyl) Group

The 4-(methoxymethyl) moiety—a methylene linker followed by a methoxy group—is more than a simple spacer. Its true value lies in the unique combination of properties it bestows upon a parent molecule.

-

Modulation of Lipophilicity and Solubility: The ether oxygen in the methoxymethyl group acts as a hydrogen bond acceptor. This feature can enhance aqueous solubility compared to a simple alkyl substituent of similar size (e.g., an ethyl or propyl group), which is a crucial parameter for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation (e.g., cytochrome P450 oxidation) than a corresponding alkyl chain. This can lead to improved metabolic stability and a longer plasma half-life.[1]

-

Conformational Influence: The flexible ether linkage allows the terminal methyl group to adopt various conformations, enabling the substituent to adapt to the specific topology of a binding site.

-

Reduced Basicity: Unlike a primary amine, the ether oxygen does not significantly increase the basicity (pKa) of the piperidine nitrogen. This is critical for ensuring good cell permeability and avoiding potential off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.

These attributes make 4-(methoxymethyl)piperidine a valuable building block for fine-tuning the delicate balance between potency, selectivity, and drug-like properties.

Key Therapeutic Applications and Case Studies

The 4-(methoxymethyl)piperidine scaffold has been successfully employed in the development of novel agents across several therapeutic areas, particularly in neuroscience and oncology.

Neuroscience: Targeting Transporters and Receptors

The central nervous system (CNS) is a major area where piperidine-containing drugs have made a significant impact.[1] The ability to modulate polarity and permeability is key for crossing the blood-brain barrier.

Case Study: Inhibitors of the Presynaptic Choline Transporter (CHT)

The high-affinity choline transporter (CHT) is a critical protein that regulates the synthesis of the neurotransmitter acetylcholine.[3] Inhibitors of CHT are valuable tool compounds for studying cholinergic signaling and have potential therapeutic applications in disorders like Alzheimer's disease and ADHD.[3]

In a high-throughput screening campaign, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors.[3][4] Structure-activity relationship (SAR) studies revealed the importance of the piperidine substituent. During optimization, chemists explored various groups at the 4-position of the piperidine ring. The research led to the identification of ML352 , a potent and selective CHT inhibitor.[3][4] Notably, the analogue featuring a 4-(methoxymethyl)piperidine ether moiety was found to be equipotent with the lead compound, demonstrating that this group was well-tolerated and maintained high activity.[3]

Table 1: SAR of Piperidine Substituents in a CHT Inhibitor Series [3]

| Compound | Piperidine Moiety | IC50 (µM) |

| 10l | 4-H-piperidine | > 20 |

| 10m (ML352) | 4-Methylpiperidine | 0.076 |

| Analog | 4-Isopropylpiperidine | 0.075 |

| 10o | 4-Cyclohexylpiperidine | > 20 |

This table illustrates that while a simple methyl or isopropyl group at the 4-position conferred high potency, larger or absent substituents led to a dramatic loss of activity. The tolerance for a methyl group suggests that a methoxymethyl group, with its similar size and enhanced polarity, is a highly viable alternative for property modulation.

Oncology: Kinase Inhibition

The 4-(methoxymethyl)piperidine moiety also serves as a key intermediate in the synthesis of complex oncology drugs.[5]

Case Study: Vandetanib Intermediate

Vandetanib is a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer. It functions by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the VEGF and EGF pathways.[5] A key intermediate in the synthesis of Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[5] This intermediate is synthesized from piperidin-4-ylmethanol, highlighting the utility of the core 4-(hydroxymethyl)piperidine structure, which is the direct precursor to 4-(methoxymethyl)piperidine.[5] The piperidine ring in this context serves as a crucial scaffold to correctly orient the phenoxy side chain for optimal interaction with the kinase target.

Synthetic Strategies and Methodologies

The synthesis of 4-(methoxymethyl)piperidine and its incorporation into target molecules are critical skills for medicinal chemists. The most common approach starts from commercially available piperidin-4-ylmethanol or its N-protected derivatives.

Experimental Protocol: Synthesis of N-Boc-4-(methoxymethyl)piperidine

This protocol describes a standard Williamson ether synthesis to prepare the N-Boc protected version of the title compound, a versatile intermediate for further elaboration.

Materials:

-

N-Boc-4-(hydroxymethyl)piperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and dissolve in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Alkylation: Stir the resulting slurry at 0 °C for 30 minutes. Add methyl iodide (1.5 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford N-Boc-4-(methoxymethyl)piperidine as a clear oil.

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic transformations starting from piperidin-4-ylmethanol.

Caption: Synthetic route to 4-(Methoxymethyl)piperidine.

Conclusion and Future Perspectives

4-(Methoxymethyl)piperidine is a strategically valuable building block in medicinal chemistry. Its unique physicochemical profile—offering modulated solubility, metabolic stability, and conformational flexibility without introducing excessive basicity—makes it an attractive choice for drug designers aiming to optimize lead compounds.[1][6] As demonstrated in neuroscience and oncology applications, its incorporation can lead to potent and selective agents with favorable drug-like properties.

Future applications will likely see this moiety used to overcome common drug development hurdles such as poor pharmacokinetics or off-target toxicity. As our understanding of structure-property relationships deepens, the rational application of functionalized scaffolds like 4-(methoxymethyl)piperidine will continue to be a key enabler in the discovery of next-generation therapeutics.

References

-

Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-(Methoxymethyl)piperidine CAS 399580-55-3 Source: BIOSYNCE URL: [Link]

-

Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: PubMed URL: [Link]

-

Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Analgesic activity of alkyl piperidine derivatives Source: Pak. J. Pharm. Sci. URL: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. biosynce.com [biosynce.com]

The Strategic Role of 4-(Methoxymethyl)piperidine in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

In the landscape of modern drug discovery and development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, 4-(Methoxymethyl)piperidine has emerged as a critical building block, particularly in the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the pivotal role of 4-(Methoxymethyl)piperidine as a pharmaceutical intermediate. Through two primary case studies—the potent opioid analgesic Sufentanil and the multi-targeted tyrosine kinase inhibitor Vandetanib—this document will elucidate the synthetic pathways where this intermediate is indispensable. Furthermore, it will delve into the mechanistic significance of the 4-(methoxymethyl)piperidine moiety in influencing the pharmacological profile of the final active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, providing a handle for hydrogen bonding, and allowing for conformational flexibility to adapt to the steric demands of biological targets.[1] The substitution pattern on the piperidine ring plays a crucial role in defining the biological activity, pharmacokinetic profile, and overall druggability of a compound.[1] 4-(Methoxymethyl)piperidine, a derivative with a key functional group at the 4-position, serves as a prime example of a strategically designed intermediate that introduces desirable properties into the final drug molecule.

Physicochemical Properties of 4-(Methoxymethyl)piperidine